molecular formula C39H42N2O14 B1670907 多柔比星-SMCC CAS No. 400647-59-8

多柔比星-SMCC

货号 B1670907
CAS 编号: 400647-59-8
分子量: 762.8 g/mol
InChI 键: OTQOQHVWNBKSGU-SAJDXUNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxorubicin-SMCC, also known as ADR-SMCC or dox-SMCC, is a derivative of doxorubicin with a SMCC linker (Succinimidyl-4- (N -maleimidomethyl)cyclohexane-1-carboxylate). It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide in doxorubicin-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond .


Synthesis Analysis

The synthesis of Doxorubicin-SMCC involves the conjugation of doxorubicin to a peptide-based glioma-targeted drug delivery vector . The construct is modular and extendable to include other targeting moieties and chemotherapeutic molecules . The design of the construct is based on a new glioma-specific homing peptide that has been conjugated to doxorubicin .


Molecular Structure Analysis

The chemical formula of Doxorubicin-SMCC is C39H42N2O14, with an exact mass of 762.26 and a molecular weight of 762.760 .


Chemical Reactions Analysis

Doxorubicin-SMCC is used to synthesize doxorubicin bioconjugates with proteins, enzymes, antibodies, antigens, and other biopolymers . Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .


Physical And Chemical Properties Analysis

Doxorubicin-SMCC has a molecular weight of 762.76 . More detailed physical and chemical properties would require specific laboratory analysis .

科学研究应用

合成和药物递送系统

  1. 与黑素转移蛋白偶联用于脑瘤治疗:多柔比星-SMCC 已与黑素转移蛋白 p97 偶联,显示出作为跨越血脑屏障以治疗脑瘤的药物的潜力。这种偶联是通过高效合成实现的,为药物递送到大脑提供了一种新方法 (Chen 和 Gabathuler,2004 年)

癌症治疗中的纳米技术

  1. 提高疗效的纳米技术平台:多柔比星已被纳入各种纳米技术平台,包括脂质体和聚合物纳米颗粒。这些进展旨在提高多柔比星的化学治疗效果,同时最大程度地减少其副作用 (Cagel 等人,2017 年)

机制研究和细胞反应

  1. 心脏毒性和心脏保护策略:研究集中在多柔比星诱导的心脏毒性和减轻这些影响的策略。研究探索了氧化应激、细胞凋亡和心肌纤维化等机制,有助于全面了解多柔比星对心脏健康的影响 (Wenningmann 等人,2019 年)

与细胞途径的相互作用

  1. 对 TGF-β 信号的影响:多柔比星已被证明可以在某些癌细胞中抑制 TGF-β 信号,从而深入了解其对肿瘤细胞的作用机制。这种抑制是了解多柔比星治疗效果的潜在新途径 (Filyak 等人,2008 年)

联合治疗方法和耐药性

  1. 与其他治疗剂的协同作用:研究还深入研究了多柔比星与其他治疗剂的协同作用。例如,研究表明,将多柔比星与特定化合物结合使用可以在癌细胞中诱导坏死性凋亡,这提示了一种新的癌症治疗策略 (Yu 等人,2022 年)

安全和危害

Doxorubicin is mutagenic and genotoxic. The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .

未来方向

Antibody-drug conjugates (ADCs) like Doxorubicin-SMCC are a rapidly expanding class of anticancer therapeutics . Despite some shortcomings like adverse effects and resistance, continuous efforts are being made to improve their efficacy . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

属性

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOQHVWNBKSGU-SAJDXUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicin-SMCC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin-SMCC
Reactant of Route 2
Reactant of Route 2
Doxorubicin-SMCC
Reactant of Route 3
Reactant of Route 3
Doxorubicin-SMCC
Reactant of Route 4
Reactant of Route 4
Doxorubicin-SMCC
Reactant of Route 5
Reactant of Route 5
Doxorubicin-SMCC
Reactant of Route 6
Reactant of Route 6
Doxorubicin-SMCC

Citations

For This Compound
17
Citations
Q Chen, R Gabathuler - Synthetic communications, 2004 - Taylor & Francis
… 4‐[N‐maleimidomethyl]cyclohexane‐1‐carboxylate (SMCC) 3, prepared by treating doxorubicin (1) with SMCC 2, is treated with 2‐mercaptoacetic acid to give doxorubicin–SMCC–sulfo…
Number of citations: 19 www.tandfonline.com
JF Liang, VC Yang - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
Cell penetrating peptide TAT was introduced into doxorubicin structure. Synthesized doxorubicin–TAT conjugate showed different intracellular distribution pattern and cell killing activity …
Number of citations: 131 www.sciencedirect.com
KF Maass, C Kulkarni, MA Quadir, PT Hammond… - Journal of …, 2015 - Elsevier
… Trastuzumab A114C antibody (7 mg/mL final concentration) was reacted with six equivalents of doxorubicin–SMCC in PBS with 15% dimethylacetamide. The reaction tube was …
Number of citations: 19 www.sciencedirect.com
P Sapra, R Stein, J Pickett, Z Qu, SV Govindan… - Clinical Cancer …, 2005 - AACR
… The doxorubicin-SMCC intermediate was isolated by repeated extraction of starting materials from … The doxorubicin-SMCC was dissolved in DMSO and reacted with mAb at 4-fold molar …
Number of citations: 184 aacrjournals.org
N Walker - 2019 - rave.ohiolink.edu
Metastatic-castration resistant prostate cancer poses a serious clinical problem with poor outcomes, and targeted treatments that would widen the therapeutic window are desired. …
Number of citations: 2 rave.ohiolink.edu
Y Chen, G Liu, L Guo, H Wang, Y Fu… - International journal of …, 2015 - Wiley Online Library
… The doxorubicin-SMCC intermediate was produced by reacting doxorubicin with SMCC in … Activated doxorubicin-SMCC was reacted with cetuximab (partially reduced by dithiothreitol). …
Number of citations: 45 onlinelibrary.wiley.com
H Zhou, J Bao, X Zhu, G Dai, X Jiang, X Jiao… - BioMed research …, 2018 - hindawi.com
Hepatocellular carcinoma (HCC) is one of the most common malignancy tumors with insidious onset, rapid development and metastasis, and poor prognosis. Therefore, it is necessary …
Number of citations: 10 www.hindawi.com
E Eriste, K Kurrikoff, J Suhorutsenko… - Bioconjugate …, 2013 - ACS Publications
Gliomas are therapeutically challenging cancers with poor patient prognosis. New drug delivery strategies are needed to achieve a more efficient chemotherapy-based approach …
Number of citations: 49 pubs.acs.org
K Kurrikoff, N Oskolkov, E Eriste, Ü Langel - Peptide Conjugation: Methods …, 2021 - Springer
In the current chapter, we are detailing the synthesis path of a tumor-targeted, CPP-functionalized chemotherapeutic drug, as well as in vitro validation of the targeting and cell …
Number of citations: 1 link.springer.com
KF Maass - 2016 - dspace.mit.edu
… purify the TrastuzumabDoxorubicin ADC using the Doxorubicin-SMCC linker. In addition, … was able to help synthesize and purify the Doxorubicin-SMCC linker, which we used to make …
Number of citations: 2 dspace.mit.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。